molecular formula C16H16F3N5 B15121369 6-cyclopropyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine

6-cyclopropyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine

Cat. No.: B15121369
M. Wt: 335.33 g/mol
InChI Key: SOTJNANUGUTLGN-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a cyclopropyl group and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the cyclopropyl group, and the attachment of the azetidine and pyridine rings. Common reagents used in these reactions include cyclopropylamine, trifluoromethylpyridine, and azetidine derivatives. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halides, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

6-cyclopropyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)pyridine: A related compound with a similar trifluoromethyl-substituted pyridine ring.

    2-Amino-4-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group on the pyridine ring.

Uniqueness

6-cyclopropyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine is unique due to its combination of a cyclopropyl group, an azetidine ring, and a trifluoromethyl-substituted pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H16F3N5

Molecular Weight

335.33 g/mol

IUPAC Name

6-cyclopropyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine

InChI

InChI=1S/C16H16F3N5/c17-16(18,19)11-3-4-20-15(5-11)24-7-12(8-24)23-14-6-13(10-1-2-10)21-9-22-14/h3-6,9-10,12H,1-2,7-8H2,(H,21,22,23)

InChI Key

SOTJNANUGUTLGN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC=N2)NC3CN(C3)C4=NC=CC(=C4)C(F)(F)F

Origin of Product

United States

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